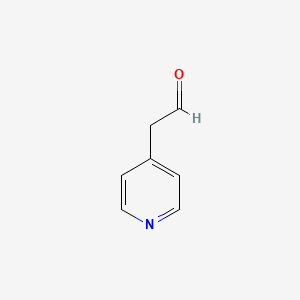

2-(Pyridin-4-YL)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCLKFBAGFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Resource for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetaldehyde: Properties, Synthesis, and Applications

This technical guide provides a detailed overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document will delve into its fundamental properties, synthesis, reactivity, and applications, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Compound Identification

This compound is a pyridine derivative characterized by an acetaldehyde substituent at the 4-position of the pyridine ring. Its unique structural features make it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H7NO |

| CAS Number | 878499-08-2 |

| Canonical SMILES | C1=CN=CC=C1CC=O[1] |

| InChI Key | AZTCLKFBAGFZRR-UHFFFAOYSA-N[1] |

| Synonyms | 4-Pyridineacetaldehyde, 4-Pyridinylacetaldehyde, 2-(4-pyridyl)acetaldehyde[1][2] |

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its handling, reactivity, and application. The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Weight | 121.14 g/mol | [1][2] |

| Monoisotopic Mass | 121.052763847 Da | [1][2] |

| Topological Polar Surface Area | 30 Ų | [1][2] |

| Complexity | 86.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Due to the aldehyde functional group, this compound is susceptible to oxidation when exposed to air.[3] It is recommended to store it under an inert atmosphere in a freezer at temperatures below -20°C.[2]

Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through established methods for preparing substituted pyridines and aldehydes.

A plausible synthetic approach involves the oxidation of the corresponding alcohol, 2-(pyridin-4-yl)ethanol. This transformation is a common and fundamental reaction in organic chemistry.

Caption: Generalized synthetic workflow for this compound.

The chemical reactivity of this compound is governed by its two primary functional groups: the pyridine ring and the aldehyde group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

-

Aldehyde Group: The aldehyde group is highly reactive and can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid.[3]

Caption: Key reactive sites of this compound.

Applications in Research and Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in many pharmaceuticals and biologically active compounds.[4] For instance, nicotine, a well-known alkaloid, features a pyridine ring and exhibits stimulant effects by interacting with nicotinic acetylcholine receptors.[5]

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for the construction of various carbon-carbon and carbon-nitrogen bonds, which is crucial in building diverse molecular architectures for drug discovery. The pyridine moiety can be essential for receptor binding and modulating the pharmacokinetic properties of a drug candidate.

For example, related pyridine-containing compounds have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3]

Analytical Characterization

The characterization of this compound relies on a suite of standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[6][7] A common method involves derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be easily detected by UV-Vis spectroscopy.[6][8]

Exemplary HPLC Protocol for Aldehyde Quantification

This protocol is a generalized procedure based on established methods for acetaldehyde analysis.[6][8]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to prepare a range of concentrations for calibration.

-

-

Derivatization:

-

To an aliquot of each sample and standard solution, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes) to ensure complete formation of the hydrazone derivative.[6]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of the unknown sample.

-

Caption: Workflow for the HPLC analysis of this compound.

Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical. For this compound, the following guidelines, based on data for similar aldehydes and pyridines, should be followed.[9][10][11]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[12] |

| Storage | Store in a tightly sealed container under an inert atmosphere.[2] Keep in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing and reducing agents.[9][12] Freezer storage at -20°C is recommended.[2] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and a reactive aldehyde group makes it a versatile building block for creating novel molecular entities. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-2-YL)acetaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

-

ResearchGate. (2022, August 10). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Thermal, Optical, Crystal Structure and Hirshfeld Surface Analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Matshwele, J. T. P., et al. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]

-

MDPI. (2023, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

ResearchGate. (2022, August 5). Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection. Retrieved from [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Retrieved from [Link]

-

PubMed. (2011, September 6). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. carlroth.com [carlroth.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetaldehyde: Properties, Reactivity, and Applications

Abstract

2-(Pyridin-4-YL)acetaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group tethered to a pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and key applications, offering a technical resource for researchers and drug development professionals.

Introduction

This compound, also known as 4-pyridineacetaldehyde, belongs to the family of pyridinecarboxaldehydes.[1][2] The molecule consists of a pyridine ring substituted at the 4-position with an acetaldehyde moiety. This arrangement of functional groups—a nucleophilic and basic pyridine nitrogen and an electrophilic aldehyde carbon—confers a rich and versatile reactivity profile. Consequently, it serves as a valuable precursor for constructing diverse molecular architectures, including nitrogen-containing heterocycles and pharmacologically active agents.[3][4] Understanding its fundamental chemical properties is paramount to leveraging its full synthetic potential.

Physicochemical and Computed Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [1][2] |

| CAS Number | 878499-08-2 | [1] |

| IUPAC Name | 2-pyridin-4-ylacetaldehyde | [2] |

| Synonyms | 4-Pyridineacetaldehyde, 4-Pyridinylacetaldehyde | [1][2] |

| Topological Polar Surface Area | 30 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The expected spectral features are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1705-1730 cm⁻¹.[6][7] Additional characteristic bands include those for aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C/C=N stretching vibrations of the pyridine ring between 1400-1600 cm⁻¹.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals that confirm the structure. The most downfield and characteristic signal is the aldehydic proton (-CHO), which appears as a triplet around 9.8 δ.[7] The two protons of the methylene bridge (-CH₂-) adjacent to the carbonyl group would be expected to resonate as a doublet around 3.8 δ. The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 δ), typically as two sets of doublets, characteristic of a 4-substituted pyridine.

-

Carbon-13 (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon, typically in the 190-200 δ range.[7] The carbons of the pyridine ring and the methylene carbon will appear at distinct chemical shifts further upfield.

-

Mass Spectrometry (MS) : In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 121.14).[1][2] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or cleavage at the alpha-carbon.

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and pyridine functionalities.

Synthesis

While specific, detailed industrial syntheses are proprietary, a common laboratory-scale approach to similar structures involves the oxidation of the corresponding primary alcohol, 2-(pyridin-4-yl)ethanol. This transformation can be achieved using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

Core Reactivity

The compound's reactivity is governed by the electrophilic nature of the aldehyde and the nucleophilic/basic character of the pyridine nitrogen.

-

Reactions at the Aldehyde Group : The aldehyde functional group is susceptible to a wide range of nucleophilic addition and condensation reactions.

-

Oxidation : The aldehyde can be readily oxidized to 2-(pyridin-4-yl)acetic acid using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reductive Amination : It can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted ethylamine derivatives. This is a cornerstone reaction in drug discovery for creating amine-containing scaffolds.

-

Condensation Reactions : It undergoes condensation with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.[3]

-

Acetal Formation : In the presence of an alcohol and an acid catalyst, it can form an acetal, which serves as a common protecting group for aldehydes during multi-step syntheses.[8]

-

-

Reactivity involving the Pyridine Ring : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary ammonium salts.

The interplay between these functional groups allows for the construction of complex heterocyclic systems, making it a valuable intermediate.[4]

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds.

-

Pharmaceutical Synthesis : This compound is a key intermediate in the synthesis of various drug candidates.[3] The pyridine ring is a common feature in many pharmaceuticals, acting as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and anti-diabetic activities.[3]

-

Agrochemicals : The pyridine scaffold is also present in numerous pesticides and herbicides.[3] The reactivity of the aldehyde allows for the introduction of diverse functional groups to modulate biological activity and target specificity.

-

Materials Science : It can be used in the synthesis of fluorescent dyes and polymers. The pyridine moiety can coordinate with metal ions, opening possibilities for creating novel materials with interesting optical or electronic properties.[3]

Safety, Handling, and Storage

As a reactive aldehyde, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like pyridine-4-aldehyde and acetaldehyde provide guidance.[9][10][11]

-

Hazards : Assumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] Aldehydes are often sensitizers. Due to the presence of the pyridine ring, it may also have effects on the nervous system.[9] It is likely combustible and its vapors may form explosive mixtures with air.[9]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Storage : Store in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) and at low temperatures (-20°C is recommended) to prevent oxidation and polymerization.[1] It should be kept away from heat, light, moisture, strong oxidizing agents, acids, and bases.[9][14]

Representative Experimental Protocol: Synthesis of an Imine Derivative

This protocol details a general, self-validating procedure for the synthesis of an N-benzyl imine from this compound. The causality for each step is explained to provide field-proven insight.

Objective : To synthesize N-(2-(pyridin-4-yl)ethylidene)benzenamine via condensation.

Materials :

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Toluene

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

Thin Layer Chromatography (TLC) plate (silica gel), Hexanes/Ethyl Acetate solvent system

Protocol Workflow

Caption: Workflow for the synthesis of an imine derivative.

Step-by-Step Methodology :

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 121 mg, 1.0 mmol).

-

Causality: A flame-dried flask and inert atmosphere are crucial to prevent the reaction of the aldehyde with atmospheric moisture, which could lead to undesired side products.

-

-

Solvent and Reagent Addition : Dissolve the aldehyde in anhydrous toluene (5 mL). Add benzylamine (107 mg, 1.0 mmol, 1.0 eq) dropwise via syringe.

-

Causality: Toluene is a good solvent for the reactants and is relatively non-polar. Anhydrous solvent is used to drive the equilibrium towards the imine product by minimizing water.

-

-

Dehydration : Add anhydrous magnesium sulfate (approx. 200 mg).

-

Causality: MgSO₄ acts as an in-situ dehydrating agent, sequestering the water molecule formed during the condensation reaction. This is critical to push the reaction equilibrium to completion, as imine formation is reversible.

-

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot has been consumed.

-

Causality: TLC provides a rapid and effective way to visually track the disappearance of starting materials and the appearance of the product, preventing premature workup or unnecessarily long reaction times.

-

-

Workup : Once the reaction is complete, filter the mixture through a pad of Celite to remove the magnesium sulfate. Wash the filter cake with a small amount of toluene.

-

Causality: Filtration removes the solid drying agent. A Celite pad prevents fine particles from passing through the filter paper.

-

-

Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude imine product. If necessary, further purification can be achieved by column chromatography on silica gel.

-

Causality: Rotary evaporation removes the high-boiling toluene solvent. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.

-

-

Characterization : Obtain ¹H NMR, IR, and MS spectra of the product to confirm its identity and purity. The ¹H NMR should show a characteristic signal for the imine proton (-N=CH-) around 8.0-8.5 δ, and the IR spectrum will show a C=N stretch around 1650 cm⁻¹ and the absence of the aldehyde C=O stretch.

This self-validating protocol ensures that the reaction proceeds as intended through monitoring and concludes with definitive structural confirmation of the product.

Conclusion

This compound is a synthetically valuable building block with a rich chemical profile. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]

-

Mösch-Zanetti, N. C., et al. (2024, June 4). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). This compound | C7H7NO | CID 18688704. Available at: [Link]

-

LABOTIQ. (n.d.). Acetaldehyde Solution 20-30% for Synthesis 500 mL. Available at: [Link]

-

PubChem. (n.d.). 2-(Pyridin-2-YL)acetaldehyde | C7H7NO | CID 11715172. Available at: [Link]

-

Wikipedia. (n.d.). Nicotine. Available at: [Link]

-

ResearchGate. (2025, August 10). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Request PDF. Available at: [Link]

-

ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism of aldehydes and ammonia to form pyridine bases. Available at: [Link]

-

Analytical Methods (RSC Publishing). (2019, May 17). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. Available at: [Link]

-

ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]

-

MDPI. (2025, March 4). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 4-Pyridinecarboxaldehyde. Available at: [Link]

-

YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Available at: [Link]

-

J&K Scientific. (n.d.). 2-(pyridin-4-yl)benzaldehyde | 176526-00-4. Available at: [Link]

-

PubMed Central. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems - Organic Chemistry. Available at: [Link]

-

PubMed Central. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]

-

Wikipedia. (n.d.). Delépine reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Pyridin-2-YL)acetaldehyde | C7H7NO | CID 11715172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. carlroth.com [carlroth.com]

- 11. agilent.com [agilent.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

Spectroscopic Profile of 2-(Pyridin-4-YL)acetaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Pyridin-4-YL)acetaldehyde. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of key intermediates is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide is built upon high-quality predicted spectroscopic data, offering a robust framework for its identification and characterization. The theoretical underpinnings of the observed spectral features are discussed in detail, supplemented by field-proven insights into experimental design and data interpretation. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a pyridine ring linked to an acetaldehyde moiety, presents a unique combination of aromatic and aliphatic characteristics, influencing its reactivity and biological activity. Accurate characterization of this molecule is the bedrock of its effective utilization in synthetic pathways and for ensuring the purity and identity of its derivatives.

This guide provides a detailed exposition of the spectroscopic data that defines the molecular fingerprint of this compound. Recognizing the current scarcity of published experimental spectra, we have leveraged advanced computational tools to generate reliable predicted NMR data.[1] This approach, combined with established principles of IR and MS, allows for a thorough and scientifically sound exploration of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aldehydic proton, the methylene protons, and the aromatic protons of the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-α (CHO) | ~9.7 | Triplet (t) | 1H | ~2.5 |

| H-β (CH₂) | ~3.8 | Doublet (d) | 2H | ~2.5 |

| H-2, H-6 (Py) | ~8.6 | Doublet (d) | 2H | ~6.0 |

| H-3, H-5 (Py) | ~7.3 | Doublet (d) | 2H | ~6.0 |

Causality behind Predicted Shifts:

-

Aldehydic Proton (H-α): The significant downfield shift to approximately 9.7 ppm is a hallmark of an aldehydic proton. This is due to the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the magnetic anisotropy of the C=O bond. The triplet multiplicity arises from coupling to the two neighboring methylene protons (H-β).

-

Methylene Protons (H-β): These protons, situated between the electron-withdrawing pyridine ring and the carbonyl group, are predicted to resonate around 3.8 ppm. The doublet splitting is a result of their coupling to the single aldehydic proton.

-

Pyridine Protons (H-2, H-6 and H-3, H-5): The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2, H-6) are the most deshielded due to the inductive effect of the nitrogen atom, appearing at approximately 8.6 ppm. The meta protons (H-3, H-5) are found further upfield at around 7.3 ppm. Both sets of protons appear as doublets due to coupling with their adjacent pyridine protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~200 |

| C-4 (Py) | ~148 |

| C-2, C-6 (Py) | ~150 |

| C-3, C-5 (Py) | ~124 |

| CH₂ | ~45 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and is expected to appear at the far downfield end of the spectrum, around 200 ppm.

-

Pyridine Carbons: The carbon atoms of the pyridine ring have distinct chemical shifts. The carbon atom attached to the acetaldehyde moiety (C-4) and the carbons ortho to the nitrogen (C-2, C-6) are significantly deshielded. The meta carbons (C-3, C-5) are found at a more upfield position.

-

Methylene Carbon (CH₂): The methylene carbon, being adjacent to the pyridine ring and the carbonyl group, will have a chemical shift in the aliphatic region, predicted to be around 45 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, longer acquisition time, and a relaxation delay of 2-5 seconds.

-

For quaternary carbons, a longer relaxation delay may be necessary.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the pyridine ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1725 | Strong |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium, often two bands |

| C=N and C=C Stretches (Pyridine Ring) | ~1600-1450 | Medium to Strong |

| C-H Bending (Pyridine Ring) | ~800-700 | Strong |

Interpretation of Key Absorptions:

-

C=O Stretch: The strong absorption around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aliphatic aldehyde.

-

Aldehydic C-H Stretch: The presence of an aldehyde is further confirmed by two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.

-

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. Strong out-of-plane C-H bending vibrations are also expected in the fingerprint region (around 800-700 cm⁻¹), which can be indicative of the substitution pattern of the ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Weight: 121.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 121 | [M]⁺ (Molecular Ion) |

| 120 | [M-H]⁺ |

| 93 | [M-CO]⁺ |

| 92 | [M-CHO]⁺ |

| 78 | [Pyridine]⁺ |

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways.

Sources

Technical Guide: 2-(Pyridin-4-yl)acetaldehyde in Natural Product Chemistry

The following technical guide details the chemical identity, biosynthetic role, and experimental handling of 2-(Pyridin-4-yl)acetaldehyde (also known as 4-pyridylacetaldehyde). This molecule is a critical, albeit unstable, intermediate in the biosynthesis of complex marine alkaloids and a key building block in biomimetic synthesis.

Executive Summary

This compound (CAS: 878499-08-2) is a reactive pyridine derivative characterized by an acetaldehyde moiety at the C4 position. Unlike its C3 isomer (a precursor to nicotine and anabasine), the C4 isomer is rarely isolated as a stable natural product due to its high propensity for polymerization and oxidation. Its primary significance lies in marine natural product biosynthesis , specifically as a transient intermediate in the formation of pyridoacridine alkaloids such as Amphimedine , and as a strategic synthon in the biomimetic total synthesis of these compounds.

This guide provides a comprehensive analysis of its chemical behavior, detection strategies, and experimental protocols for researchers in chemical biology and drug discovery.

Chemical Identity & Stability Profile

The molecule exists in a delicate equilibrium. In biological systems, it functions as a "hot" electrophile, rapidly condensing with amines or undergoing oxidation.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Pyridylacetaldehyde |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Key Instability | Rapid polymerization (aldol condensation); Oxidation to 4-pyridylacetic acid; Tautomerization to vinyl-alcohol forms. |

| Stabilization | Stored as diethyl acetal or hydrochloride salt (< -20°C). |

| Biosynthetic Role | Precursor to 4-substituted pyridoacridines (e.g., Amphimedine, Cystodytins). |

Mechanism of Instability

The electron-deficient pyridine ring at the 4-position increases the acidity of the

Biosynthetic Context: The Marine Connection

While terrestrial Nicotiana alkaloids (nicotine, anatabine) predominantly utilize the 3-pyridyl scaffold (derived from nicotinic acid), marine sponges of the order Haplosclerida and tunicates produce alkaloids with 4-pyridyl substructures.

The Amphimedine Pathway

The discovery of this compound's relevance is anchored in the biosynthesis of Amphimedine , a cytotoxic pyridoacridine alkaloid. The pathway involves the condensation of a 4-pyridyl unit with a quinone-imine core.

Diagram: Biosynthetic Logic of Amphimedine

The following diagram illustrates the convergent biosynthesis where the 4-pyridyl moiety (derived from the aldehyde/acid level) is incorporated.

Figure 1: Logical flow of 4-pyridyl incorporation into marine pyridoacridine alkaloids.[1] The aldehyde serves as the reactive electrophile for the initial condensation.

Experimental Protocols

Due to the molecule's instability, "discovery" in a lab setting often requires in situ generation or chemical trapping .

Protocol A: Biomimetic Synthesis via In Situ Generation

This protocol describes the generation of this compound from its stable acetal precursor for use in alkaloid synthesis.

Reagents:

-

4-Pyridylacetaldehyde diethyl acetal (Commercial or synthesized)

-

1M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃)

Workflow:

-

Deprotection: Dissolve 1.0 eq of 4-pyridylacetaldehyde diethyl acetal in 1M HCl (aqueous). Stir at ambient temperature for 1 hour. Monitor by TLC for disappearance of acetal.

-

Neutralization (Critical Step): Cool the solution to 0°C. Carefully neutralize with solid NaHCO₃ to pH 7-8.

-

Note: Do not exceed pH 9, as basic conditions trigger rapid polymerization.

-

-

Extraction: Immediately extract with DCM (3x).

-

Utilization: Use the organic layer immediately for the subsequent condensation reaction (e.g., Pictet-Spengler or Stobbe condensation). Do not concentrate to dryness , as the neat aldehyde will polymerize.

Protocol B: Trapping from Biological Matrices

To detect this metabolite in a natural extract (e.g., sponge lysate or bacterial culture), you must stabilize it as an oxime or hydrazone.

-

Lysis: Homogenize tissue in cold phosphate buffer (pH 6.5) containing Methoxyamine HCl (10 mM).

-

Incubation: Allow to react for 30 minutes at 4°C. This converts the transient aldehyde into the stable O-methyloxime .

-

Extraction: Extract with Ethyl Acetate.

-

Analysis: Analyze via GC-MS or LC-MS/MS. Look for the mass shift corresponding to the oxime derivative (M+29).

Discovery & Identification Challenges

The "discovery" of this molecule is often inferential. Researchers identify it by:

-

Metabolic Hole Filling: Observing the accumulation of 4-pyridylacetic acid (oxidation product) or 4-(2-hydroxyethyl)pyridine (reduction product) when specific oxidases/reductases are inhibited.

-

Isotopic Labeling: Feeding

C-labeled precursors (like aspartate or glycerol) to marine sponges and observing the labeling pattern in the final alkaloid, consistent with a 4-pyridylacetaldehyde intermediate.

Comparative Occurrence Table

| Organism Type | Compound Class | Role of 4-Pyridylacetaldehyde |

| Marine Sponges (Amphimedon sp.)[2] | Pyridoacridines (Amphimedine) | Biosynthetic building block (C-ring formation). |

| Tunicates (Cystodytes sp.) | Cystodytins | Precursor to the pyridine ring system. |

| Tobacco Plants (Nicotiana) | Pyridine Alkaloids | Absent/Rare. (Dominant isomer is 3-pyridyl). |

| Bacteria (Arthrobacter) | Pyridine Degradation | Transient intermediate in 4-vinylpyridine metabolism. |

References

-

Prager, R. H., Tsopelas, C., & Heisler, T. (1991).[2] A Simple Synthesis of Amphimedine. Australian Journal of Chemistry, 44(2), 277-282.

-

PubChem. (2025). This compound (CID 18688704). National Library of Medicine.

-

Kaminski, K. P., et al. (2023). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco. BMC Genomics, 24, 516.

-

Delfourne, E. (2025). Bio-inspired Syntheses of the Pyridoacridine Marine Alkaloids. Marine Drugs.[1][3]

-

BenchChem. (2025). Synthesis Protocols for Pyridylacetaldehydes.

Sources

Technical Monograph: 2-(Pyridin-4-yl)acetaldehyde

Executive Summary

2-(Pyridin-4-yl)acetaldehyde (CAS: 878499-08-2) is a critical yet elusive C2-elongated pyridine building block. Unlike its stable analog 4-pyridinecarboxaldehyde, this homolog is prone to rapid polymerization and hydration due to the high acidity of the

This guide establishes the Swern Oxidation of 4-Pyridineethanol as the gold-standard protocol for in situ generation, bypassing stability issues. It also details the handling of its masked equivalent, the diethyl acetal, and outlines its primary utility in reductive aminations for medicinal chemistry.

Chemical Identity & Stability Paradox

The structural integrity of this compound is compromised by an intrinsic "self-destruct" mechanism. The electron-deficient pyridine ring increases the acidity of the methylene protons (

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 878499-08-2 |

| Molecular Formula | C |

| Molecular Weight | 121.14 g/mol |

| Precursor (Alcohol) | 4-Pyridineethanol (CAS: 5344-27-4) |

| Stability Profile | Unstable neat. Exists in equilibrium with hydrate/oligomers. |

| Storage | Generate fresh or store as acetal (masked form). |

The Instability Mechanism

The instability arises from the equilibrium between the free aldehyde and its enamine-like tautomers (if protonated) or aldol-like polymerization products.

Figure 1: The stability equilibrium of this compound.

Synthetic Strategies: The "Generate-and-Use" Principle

Due to the instability described above, commercial sourcing of the free aldehyde is unreliable. The two validated strategies for accessing this synthon are:

-

Oxidation of 4-Pyridineethanol (Recommended): Uses Swern conditions to generate the aldehyde at low temperature immediately prior to use.

-

Hydrolysis of Diethyl Acetal: Requires acid treatment of the acetal precursor.

Comparative Analysis of Methods

| Feature | Swern Oxidation (Recommended) | Acetal Hydrolysis |

| Starting Material | 4-Pyridineethanol (Cheap, Stable) | 4-Pyridylacetaldehyde diethyl acetal (Expensive) |

| Conditions | -78°C, DMSO/Oxalyl Chloride | Aqueous Acid (HCl or TFA) |

| Yield (In Situ) | High (>85%) | Variable (Hydrolysis equilibrium) |

| Purity Profile | Clean if quenched properly | Risk of residual acid/alcohol |

| Scalability | Good for g-scale | Good for mg-scale |

Detailed Protocol: Swern Oxidation

This protocol describes the synthesis of this compound from 4-pyridineethanol. Critical Note: The product should be used immediately in the subsequent step (e.g., reductive amination) without isolation.

Reagents

-

Substrate: 4-Pyridineethanol (1.0 equiv)

-

Oxidant: Oxalyl chloride (1.5 equiv), DMSO (3.0 equiv)

-

Base: Triethylamine (5.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow

-

Activation:

-

Oxidation:

-

Elimination:

-

Add Triethylamine (5.0 eq) dropwise.

-

Allow the reaction to warm to 0°C over 30-60 minutes.

-

Observation: The reaction typically becomes a clear yellow/orange solution.

-

-

Workup (Quick):

-

Quench with saturated NaHCO

. -

Extract rapidly with DCM.

-

STOP: Do not concentrate to dryness if possible. Use the DCM solution directly for the next step.

-

Figure 2: Swern oxidation workflow for in situ aldehyde generation.

Applications in Medicinal Chemistry

The primary utility of this compound is as a C2-linker donor in the synthesis of bioactive heterocycles.

Reductive Amination (General Procedure)

To the fresh DCM solution of the aldehyde (generated above):

-

Add the Amine (1.0 - 1.2 equiv).

-

Add a mild reducing agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) is preferred over NaCNBH

to avoid toxicity and pH issues. -

Stir at room temperature for 2-12 hours.

-

Result: Formation of secondary or tertiary amines with a pyridyl-ethyl motif.

Heterocycle Construction

-

Pictet-Spengler Reaction: Condensation with tryptamine derivatives to form tetrahydro-

-carbolines. -

Wittig Olefination: Reaction with ylides to form vinyl pyridines (though 4-vinylpyridine is commercially available, substituted variants require this route).

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Swern Oxidation)

- Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. (Foundational protocol adapted for pyridine alcohols).

-

Organic Chemistry Portal: Swern Oxidation Mechanism & Protocols.Link

-

Reductive Amination Protocols

-

Acetal Precursors

-

Sigma-Aldrich Product Specification: Pyridine-acetaldehyde derivatives. (General reference for acetal stability). Link

-

Sources

- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

Basic handling and safety precautions for "2-(Pyridin-4-YL)acetaldehyde"

An In-Depth Technical Guide to the Safe Handling of 2-(Pyridin-4-YL)acetaldehyde

This guide provides a detailed framework for the safe handling and use of this compound (CAS No. 878499-08-2) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes safety protocols based on the compound's chemical structure and the known hazards of its constituent functional groups: the pyridine ring and the acetaldehyde moiety. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Compound Profile and Hazard Assessment

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an acetaldehyde group.[1][2] Due to the absence of a comprehensive, published Material Safety Data Sheet (MSDS) for this specific molecule, a conservative hazard assessment must be derived from the well-documented properties of pyridine and acetaldehyde. This approach ensures that all potential risks are considered and mitigated.

The pyridine moiety introduces hazards such as flammability, toxicity upon ingestion, inhalation, or skin contact, and potential for causing skin and eye irritation.[3][4][5] The acetaldehyde moiety contributes significant hazards, including extreme flammability, potential for peroxide formation, respiratory irritation, and classification as a suspected carcinogen.[6][7][8] Therefore, this compound must be handled as a flammable, toxic, irritant, and potentially carcinogenic substance.

Table 1: Physicochemical and Toxicological Properties

| Property | Value / Information | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 878499-08-2 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in polar solvents (water, ethanol, methanol) | [2] |

| Storage Temp. | Inert atmosphere, store in freezer, under -20°C | [1] |

| Presumed Hazards | Flammable, Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of causing cancer. | [5][6][7][8] |

Engineering Controls: The First Line of Defense

Engineering controls are the most critical measures for minimizing exposure. The high volatility and toxicity associated with the acetaldehyde group necessitate stringent containment.[9]

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10] This is crucial to prevent inhalation of vapors, which may cause respiratory irritation.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

-

Proximity to Safety Equipment: Workstations must be located within a 10-second travel distance of an ANSI-approved safety shower and eyewash station.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.[12]

-

Hand Protection: Wear nitrile or neoprene gloves for chemical resistance.[13] Latex gloves are not recommended as they offer little protection against many organic solvents and can be readily permeated.[10][14] Double-gloving is recommended for extended operations. Gloves must be inspected before use and disposed of immediately after contamination.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3][12] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[3][14]

-

Body Protection: A flame-retardant lab coat is required due to the flammability of the compound. An impervious chemical protective apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[14]

-

Footwear: Closed-toe shoes made of a non-absorbent material are mandatory.[12][14]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale & Standard |

| Hands | Nitrile or Neoprene Gloves | Protects against skin contact with pyridine and aldehyde moieties.[10][13] |

| Eyes | Chemical Splash Goggles | Prevents eye irritation and serious damage from splashes.[3] |

| Face | Face Shield (with goggles) | Required for splash-prone procedures.[3][14] |

| Body | Flame-Retardant Lab Coat, Chemical Apron | Protects against flammability hazard and chemical splashes.[14] |

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring safety and experimental integrity.

General Handling Precautions

-

Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[15][16]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[3][6]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][7][15] Use only non-sparking tools and explosion-proof equipment for any large-scale transfers.[4][17]

-

Static Discharge: Ground and bond containers and receiving equipment when transferring material to prevent static discharge, a potential ignition source.[4][16][17]

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the fume hood to prevent condensation of atmospheric moisture.

-

Inert Atmosphere: If possible, perform transfers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and potential peroxide formation.[2][16]

-

Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.

-

Closing: Tightly close the main container immediately after dispensing.

-

Dissolution: Add the solvent to the weighed compound in the fume hood. If sonication or heating is required, use equipment approved for flammable materials (e.g., a heating mantle, not a hot plate).[18]

-

Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of all contaminated disposables as hazardous waste.

Storage and Chemical Compatibility

Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.

-

Primary Storage: Store in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere.[1] The storage area should be a designated, ventilated, and flame-proof area.[15]

-

Segregation: Aldehydes are incompatible with a wide range of chemicals. Store this compound away from:

-

Peroxide Formation: Like other aldehydes, this compound may form explosive peroxides upon exposure to air and light. It is advisable to date the container upon opening and test for peroxides before use if it has been stored for an extended period or if visual signs of crystallization are present.[16]

Spill and Emergency Procedures

A clear, rehearsed emergency plan is crucial for mitigating the impact of an accidental release.

Spill Response

The appropriate response depends on the scale of the spill.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, absorb the spill with an inert material like vermiculite, dry sand, or a commercial aldehyde-specific spill kit.[4][21]

-

Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste.[4]

-

Wipe the area with soap and water, followed by a water rinse.[22]

-

Place all contaminated cleaning materials in the hazardous waste container.

-

-

Major Spill (outside a fume hood or >100 mL):

-

Evacuate the laboratory immediately, closing the door behind you.

-

Alert others in the vicinity and activate the fire alarm if there is an ignition risk.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety).

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Emergency Response Workflow for a Minor Spill

Caption: Workflow for minor chemical spill response.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the exposed person to fresh air at once.[23][24] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[16][23]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][24] Seek medical attention.[3][24]

-

Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15-30 minutes.[3] Remove contact lenses if present and easy to do. Transport to a hospital or doctor without delay.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][23]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Never pour chemical waste down the drain.[24]

References

- Chemwatch GHS SDS 1282 - Sdfine. (n.d.).

- Pyridine-4-aldehyde Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.

- Pyridine: incident management. (n.d.). GOV.UK.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.

- Acetaldehyde SDS (Safety Data Sheet). (2016, March 22). Flinn Scientific.

- Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH.

- Safety Data Sheet: Acetaldehyde, Lab Grade. (2015, March 19). Fisher Scientific.

- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- Pyridine Safety Data Sheet. (n.d.). Lab Alley.

- Acetaldehyde - Safety Data Sheet. (2024, August 23).

- Safety Data Sheet: Pyridine. (2009, October 2). Fisher Scientific.

- Standard Operating Procedure - Flammable Liquids. (n.d.). Yale Environmental Health & Safety.

- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.

- PYRIDINE FOR HPLC / UV SPECTROSCOPY. (n.d.). Loba Chemie.

- Spill Kits for OPA, Glutaraldehyde, Hydrogen Peroxide & Peracetic Acid. (n.d.). CIVCO.

- This compound 878499-08-2 wiki. (n.d.). Guidechem.

- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.

- 8.2 Flammable and Combustible Liquids. (n.d.). Cornell University Environment, Health and Safety.

- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.

- Oxo(pyridin-4-yl)acetaldehyde. (2023, August 19). Smolecule.

- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).

- Chemical Spill Response. (n.d.). Augusta University.

- Lab Safety Equipment & PPE. (n.d.). ChemTalk.

- Practices for Proper Chemical Storage. (n.d.). Cleveland State University.

- Acetaldehyde - properties, characteristics and health effects. (2024, June 14). PCC Group.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]

- 3. nj.gov [nj.gov]

- 4. media.laballey.com [media.laballey.com]

- 5. fishersci.com [fishersci.com]

- 6. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. carlroth.com [carlroth.com]

- 8. agilent.com [agilent.com]

- 9. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. uah.edu [uah.edu]

- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 14. cdc.gov [cdc.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

- 18. 8.2 Flammable and Combustible Liquids | Environment, Health and Safety [ehs.cornell.edu]

- 19. nottingham.ac.uk [nottingham.ac.uk]

- 20. csuohio.edu [csuohio.edu]

- 21. Chemical Spill Response [augusta.edu]

- 22. Spill Kits for OPA, Glutaraldehyde, Hydrogen Peroxide & Peracetic Acid | CIVCO [civco.com]

- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 24. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Solubility of 2-(Pyridin-4-YL)acetaldehyde in Common Organic Solvents

Foreword: Navigating the Data Gap for a Novel Aldehyde

In the landscape of pharmaceutical and materials science research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, dictates everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 2-(Pyridin-4-YL)acetaldehyde, a heterocyclic aldehyde of interest. A thorough review of current literature and chemical databases reveals a conspicuous absence of comprehensive, publicly available solubility data for this specific compound[1][2]. This reality is not uncommon for novel or specialized reagents.

Therefore, this document is structured not as a static repository of known values, but as a proactive, instructional guide for the research scientist. We will delve into the theoretical underpinnings that govern the solubility of this molecule, provide a robust, step-by-step experimental protocol for its determination, and discuss the causal factors that will influence its behavior in various common organic solvents. Our objective is to empower the researcher with the foundational knowledge and practical methodology required to confidently and accurately characterize the solubility of this compound in their own laboratory setting.

Molecular Architecture and Predicted Solubility Behavior

To predict the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of two key functional components: a pyridine ring and an acetaldehyde moiety.

-

The Pyridine Ring: As a heterocyclic aromatic amine, pyridine is a polar molecule due to the presence of the electronegative nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and a broad range of organic solvents[3][4][5]. The pyridine ring in our target molecule, therefore, imparts a degree of polarity and a propensity for interaction with polar solvents.

-

The Acetaldehyde Group: The aldehyde functional group contains a polar carbonyl (C=O) bond. The oxygen atom's lone pairs can also act as hydrogen bond acceptors[6][7]. Lower molecular weight aldehydes exhibit some solubility in water, which decreases as the non-polar alkyl chain lengthens[6][7].

Synergistic Effects and Predictions:

The combination of the polar pyridine ring and the polar acetaldehyde group in this compound suggests a molecule with moderate overall polarity. We can therefore hypothesize the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are likely to be effective at solvating the molecule. The ability of these solvents to act as hydrogen bond donors will facilitate strong interactions with the pyridine nitrogen and the carbonyl oxygen.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should also be effective. While they cannot donate hydrogen bonds, their high polarity will enable strong dipole-dipole interactions.

-

Lower Solubility in Non-Polar Solvents: Solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents for this compound. The energetic cost of disrupting the strong intermolecular forces of the solute for weak van der Waals interactions with the solvent will be prohibitive.

These predictions provide a rational starting point for experimental investigation.

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates a reliable experimental approach. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound (ensure purity is characterized, e.g., by NMR or LC-MS)

-

A selection of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An "excess" ensures that undissolved solid remains, which is crucial for confirming saturation. A starting point could be ~50 mg of solute for every 1 mL of solvent.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 72 hours may be necessary. The goal is to ensure the concentration of the dissolved solute is no longer changing over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the saturated solution sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Expression:

-

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

The following diagram illustrates this experimental workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will be governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of solvation. The key intermolecular forces at play are:

-

Hydrogen Bonding: As discussed, the pyridine nitrogen and carbonyl oxygen are hydrogen bond acceptors. Polar protic solvents (alcohols, water) can donate hydrogen bonds, leading to strong solute-solvent interactions and favorable solubility.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment. Polar aprotic solvents (DMSO, acetone, ethyl acetate) will interact favorably through these forces.

-

Van der Waals Forces: These weaker forces will be the primary mode of interaction with non-polar solvents (hexanes, toluene). For a polar molecule like this compound, these interactions are generally insufficient to overcome the strong solute-solute interactions in the crystal lattice.

A summary of predicted solubility in common organic solvents is presented below:

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole |

| Moderate Polarity | Ethyl Acetate, THF | Low to Moderate | Dipole-Dipole, Van der Waals |

| Non-Polar | Toluene, Hexanes | Low / Insoluble | Van der Waals (London Dispersion Forces) |

Practical Implications and Troubleshooting

-

Recrystallization: For purification, an ideal solvent system would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[8]. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve the desired solubility profile.

-

Reaction Solvent Choice: For chemical reactions, a solvent should be chosen that dissolves both this compound and other reactants while remaining inert to the reaction conditions.

-

Safety Considerations: this compound is an aldehyde and a pyridine derivative; appropriate safety precautions should be taken. It may be an irritant to the skin, eyes, and respiratory tract[9]. Always consult the Safety Data Sheet (SDS) before handling[10][11][12]. Aldehydes can be sensitive to air and may oxidize over time[13].

Conclusion

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

-

American Chemical Society. (2020, August 31). Pyridine. Retrieved from [Link]

-

Airgas. (2021, March 8). Safety Data Sheet. Retrieved from [Link]

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C7H7NO | CID 18688704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. acs.org [acs.org]

- 6. embibe.com [embibe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 878499-08-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Buy Oxo(pyridin-4-yl)acetaldehyde | 54014-98-1 [smolecule.com]

Methodological & Application

Application Note: Synthesis of 2-(Pyridin-4-YL)acetaldehyde via Modern Oxidation Protocols

Abstract

2-(Pyridin-4-yl)acetaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a wide array of more complex molecular architectures.[1] Its synthesis, however, requires careful selection of an oxidation protocol to prevent over-oxidation to the corresponding carboxylic acid while ensuring high yield and purity. This application note provides a detailed, field-proven guide for the synthesis of this compound from its corresponding primary alcohol, 2-(pyridin-4-yl)ethanol. We present and contrast two robust, chromium-free oxidation methodologies: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] As a result, functionalized pyridine derivatives like this compound are highly sought-after intermediates. The primary challenge in synthesizing this compound lies in the lability of the aldehyde functional group, which is susceptible to further oxidation, polymerization, or other side reactions.

The synthetic strategy detailed herein focuses on the controlled oxidation of the commercially available and stable primary alcohol, 2-(pyridin-4-yl)ethanol. This approach is favored for its reliability and high potential yield. We will explore two premier methods that operate under mild conditions, thereby preserving the delicate aldehyde product.

-

Swern Oxidation: A classic and highly reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It is renowned for its mildness and broad functional group tolerance.[3]

-

Dess-Martin Periodinane (DMP) Oxidation: An operationally simpler alternative that employs a hypervalent iodine reagent at ambient temperature, offering rapid reaction times and a straightforward workup.[4][5]

The choice between these methods often depends on available equipment (cryogenic capabilities for Swern), scale, and sensitivity of other functional groups in more complex substrates.

General Experimental Workflow

The synthesis follows a logical progression from starting material to the purified final product. Each step requires careful monitoring and execution to ensure optimal outcomes.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Swern Oxidation

Principle and Mechanistic Rationale